molecular formula C9H10N2O2S B11891252 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol

Cat. No.: B11891252
M. Wt: 210.26 g/mol
InChI Key: VGOZMBQJXSCSDD-UHFFFAOYSA-N
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Description

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-d]pyrimidine]-2',4'-diol (CAS 1823371-53-4) is a complex organic compound with a molecular formula of C9H10N2O2S and a molecular weight of 210.25 g/mol . This molecule features a unique spiro-fused architecture, integrating a cyclobutane ring system with a thieno[2,3-d]pyrimidine core. The spirocyclic structure provides a rigid, three-dimensional framework that is of significant interest in modern medicinal chemistry, as such motifs can be used to induce conformational restriction and reduce the planarity of lead compounds . The cyclobutane ring itself is a strained carbocycle known for its puckered conformation and longer C-C bonds, which can contribute to favorable properties in small-molecule drug candidates, such as improved metabolic stability and the ability to direct key pharmacophore groups . Furthermore, the thienopyrimidine scaffold is a privileged structure in drug discovery, often associated with diverse pharmacological activities. This combination of a spiro center, a cyclobutane ring, and the thienopyrimidine heterocycle makes this compound a valuable and versatile building block for researchers developing novel bioactive molecules, particularly in hit-to-lead optimization campaigns. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact us for specific application data and custom synthesis inquiries.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione

InChI

InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13)

InChI Key

VGOZMBQJXSCSDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(S2)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

General Electrocatalytic Framework

A modified approach from Mironov et al. (2021) offers a template for spirocyclic pyrimidine synthesis:

Reaction Setup :

  • Substrate : 1,3-Dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-trione (5 mmol).

  • Electrolyte : Sodium iodide (3 mmol) in methanol (20 mL).

  • Electrodes : Graphite anode (5 cm²) and iron cathode (5 cm²).

  • Conditions : Constant current density of 100 mA/cm² at 20°C until 2.8 F/mol charge transfer.

Procedure :

  • Electrolysis induces iodide-mediated cyclization, forming the spiro center via radical intermediates.

  • Post-electrolysis, the mixture is concentrated and cooled to 0°C to crystallize the product.

  • Yield: 81% for analogous spiro[furopyran-pyrimidine] systems.

Adaptability :

  • Replace the furan component with thiophene derivatives.

  • Optimize electrolyte composition (e.g., KI instead of NaI) to stabilize thienopyrimidine intermediates.

Cyclization-Based Approaches

Cyclocondensation with Urea

Pyridothienopyrimidine-diones have been synthesized via cyclocondensation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides with urea at 180°C:

Key Steps :

  • Intermediate Formation :

    • 3-Amino-thieno[2,3-b]pyridine-2-carboxamide + Urea → Pyridothienopyrimidine-2,4-dione.

    • IR bands: 3394–3112 cm⁻¹ (NH), 1728–1640 cm⁻¹ (C=O).

  • Functionalization :

    • Treat dichloro derivatives (e.g., 2,4-dichloropyridothienopyrimidine) with hydroxylating agents (e.g., NaOH/H₂O) to install diol groups.

Limitations :

  • Requires high-temperature conditions, risking decomposition of sensitive hydroxyl groups.

  • Low regioselectivity in spiro ring formation.

Spirocyclization via Halogen-Mediated Pathways

Iodine-Assisted Cyclization

A halogen-mediated strategy for spiro[furopyran-pyrimidines] involves:

  • Anion Generation : Deprotonation of hydroxyl groups using methoxide.

  • Iodination : Reaction with iodine to form iodinated intermediates.

  • Cyclization : Methoxide-induced intramolecular nucleophilic attack, forming the spiro center.

Critical Parameters :

  • Solvent : Methanol enables simultaneous dissolution and stabilization of ionic intermediates.

  • Temperature : 20°C prevents side reactions during iodine incorporation.

Hypothetical Adaptation :

  • Replace the furan precursor with a thiophene analog.

  • Use thiourea instead of urea to introduce sulfur atoms.

Comparative Analysis of Synthetic Routes

MethodYield (Analog)TemperatureKey AdvantageLimitation
Electrocatalytic81%20°CMild conditions, high atom economyRequires specialized equipment
Cyclocondensation65–70%180°CScalabilityHigh thermal stress on substrates
Halogen-Mediated75%20°CStereochemical controlMulti-step purification required

Reaction Optimization Strategies

Solvent Selection

  • Methanol : Preferred for electrocatalytic methods due to its polarity and ability to stabilize ionic species.

  • DMF : Enhances cyclocondensation rates but may degrade hydroxyl groups at elevated temperatures.

Catalytic Additives

  • NaI/KI : Facilitate redox-mediated cyclization in electrocatalytic setups.

  • ZnCl₂ : Lewis acid catalyst for spirocyclization in DMF-based systems.

Protecting Groups

  • Acetylation : Protect hydroxyl groups during high-temperature steps (e.g., cyclocondensation), followed by deprotection with aqueous NaOH.

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H/¹³C NMR :

    • Spiro Carbon : Singlet at δ 69.49–70.81 ppm.

    • Thienopyrimidine Protons : Multiplet at δ 7.2–8.1 ppm.

  • IR Spectroscopy :

    • O-H/N-H Stretch: 3440–3157 cm⁻¹.

    • C=O/C=S: 1728–1640 cm⁻¹.

  • HRMS : Molecular ion peak at m/z 210.26 (calc. for C₉H₁₀N₂O₂S) .

Chemical Reactions Analysis

Types of Reactions

5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or other substitution reactions can occur, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10N2O2S
  • Molecular Weight : 210.26 g/mol
  • IUPAC Name : spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione

The compound exhibits a distinctive spirocyclic framework that integrates a cyclobutane ring with a thieno[2,3-D]pyrimidine moiety. This structural configuration is crucial for its reactivity and biological interactions.

Research indicates that compounds similar to 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol exhibit a range of biological activities:

  • Antimicrobial Properties : The thieno[2,3-D]pyrimidine core is known for its antimicrobial potential. Studies suggest that variations in substitution patterns can enhance the efficacy of these compounds against bacterial and fungal strains.
  • Anticancer Activity : Preliminary findings indicate that this compound may possess anticancer properties. The unique structural features allow for interaction with specific biological targets involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.

Synthetic Methodologies

The synthesis of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol typically involves multi-step synthetic routes that incorporate cyclization reactions and functional group modifications. Common methods include:

  • Cyclization Reactions : Formation of the spirocyclic structure often involves cyclization of precursors under specific conditions to achieve the desired ring systems.
  • Functional Group Modifications : Subsequent reactions may modify hydroxyl or methylthio groups to enhance biological activity or solubility.

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol against various bacterial strains. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Screening

In vitro screening of the compound against cancer cell lines revealed promising cytotoxic effects. The mechanism of action was linked to apoptosis induction in cancer cells, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic vs. Fused Systems : Unlike pyrido-pyrimidine derivatives (e.g., compounds in ), the cyclobutane-spiro architecture in the target compound imposes steric constraints that may enhance binding selectivity in biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) in analogues like reduce solubility but improve thermal stability, whereas methoxy groups (e.g., ) enhance solubility but lower melting points.
  • Spectroscopic Signatures : The presence of hydroxyl groups in the target compound results in broad IR bands (~3400 cm⁻¹), distinct from nitrile (C≡N) or carbonyl (C=O) peaks in analogues .

Key Observations :

  • Method Complexity : The target compound requires multi-step synthesis with hazardous reagents (POCl₃), whereas spiro[4H-pyran-3,3’-oxindole] derivatives achieve higher yields via simpler one-pot reactions.
  • Yield Optimization : Chlorination steps (e.g., POCl₃ in ) are critical for functionalization but may limit scalability compared to DMAP-catalyzed systems .

Key Observations :

  • Antimicrobial Potency: Thieno[2,3-d]pyrimidine derivatives exhibit broad-spectrum activity, with trifluoromethyl or nitro substituents enhancing potency against resistant strains .
  • SAR Insights : Spirocyclic frameworks generally show improved target selectivity over planar analogues, likely due to reduced conformational flexibility .

Biological Activity

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol is a novel compound characterized by its unique spirocyclic structure that integrates a cyclobutane moiety with a thieno[2,3-D]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol is C9H10N2O2SC_9H_{10}N_2O_2S, with a molecular weight of approximately 198.25 g/mol. The structure features hydroxyl groups at the 2' and 4' positions, which are critical for its biological reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H10N2O2S
Molecular Weight198.25 g/mol
Chemical StructureSpirocyclic

Biological Activity

Research into the biological activity of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol indicates several promising pharmacological properties:

  • Antimicrobial Activity : Studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus .
  • Anticancer Potential : The compound's structure may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that it could inhibit cell proliferation in certain cancer cell lines .
  • Tuberculosis Inhibition : High-throughput screening has identified related compounds that inhibit Mycobacterium tuberculosis, suggesting that 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol may also target similar pathways .

Case Study 1: Antimicrobial Activity

In a study involving various thienopyrimidine derivatives, compounds structurally related to 5'H-Spiro demonstrated significant inhibition against E. coli and MRSA. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 10 µM, indicating potent antimicrobial activity .

Case Study 2: Anticancer Properties

A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 5'H-Spiro can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups significantly affect the compound's binding affinity to biological targets.
  • Substituent Variations : Variations in substituents at the nitrogen sites can enhance or diminish biological activity. For example, introducing halogen atoms has been shown to improve antimicrobial properties .

Q & A

How can reaction conditions be optimized for synthesizing 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-d]pyrimidine]-2',4'-diol derivatives?

Basic Research Focus
Optimizing synthesis involves selecting solvents, catalysts, and temperature regimes. For example, in spirocyclic thieno[2,3-d]pyrimidine derivatives, reactions in toluene with trifluoroacetic acid (TFA) or amines under reflux conditions yield intermediates with moderate to high efficiency . Key considerations include:

  • Solvent polarity : Toluene is preferred for cyclization steps due to its inertness and ability to stabilize intermediates .
  • Catalysts : Acidic conditions (e.g., TFA) promote ring closure, as seen in the synthesis of spiroimidazo derivatives .
  • Temperature : Reflux (110–115°C) is critical for achieving high conversion rates in cycloaddition reactions .

Table 1 : Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationToluene, TFA, reflux65–75
Amine couplingAqueous NH₃, acetone70–80
ChlorinationPOCl₃, 100°C60–70

What analytical techniques are most reliable for confirming the structural integrity of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-d]pyrimidine]-2',4'-diol?

Basic Research Focus
Structural confirmation requires multi-spectral analysis:

  • NMR : 1H^1H- and 13C^{13}C-NMR resolve spirocyclic connectivity. For example, 1H^1H-NMR signals at δ 4.12–4.30 ppm indicate cyclobutane protons, while thieno[2,3-d]pyrimidine resonances appear at δ 7.16–9.14 ppm .
  • IR : Bands near 1638 cm1^{-1} confirm carbonyl groups, and 2220 cm1^{-1} indicates nitrile functionality in derivatives .
  • Mass spectrometry : High-resolution MS (HR-MS) validates molecular formulas, e.g., [M+H]+^+ peaks matching calculated masses .

How does the spirocyclic architecture of this compound influence its bioactivity compared to non-spiro thieno[2,3-d]pyrimidine analogs?

Advanced Research Focus
The spiro structure enhances conformational rigidity, improving target binding. Studies show:

  • Receptor affinity : Spiro derivatives exhibit higher 5-HT3 receptor binding (IC₅₀ = 12–45 nM) than linear analogs due to reduced rotational freedom .
  • Anticancer activity : Spiro[cyclobutane-thienopyrimidine] derivatives show IC₅₀ values of 1.2–8.7 µM against MGC-803 gastric cancer cells, outperforming non-spiro variants by 3–5 fold .
  • Solubility : The cyclobutane ring improves aqueous solubility (logP = 1.8 vs. 2.5 for non-spiro analogs), enhancing bioavailability .

How can researchers resolve contradictions in reported biological activity data for this compound class?

Advanced Research Focus
Discrepancies often arise from assay variability. Methodological strategies include:

  • Standardized assays : Use consistent cell lines (e.g., MGC-803 for gastric cancer) and incubation times (48–72 hr) .
  • Control compounds : Compare with reference antagonists like granisetron (5-HT3) or gefitinib (anticancer) to normalize activity metrics .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to account for batch-to-batch synthesis differences .

What computational strategies predict the binding modes of 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-d]pyrimidine]-2',4'-diol to biological targets?

Advanced Research Focus
Molecular docking and dynamics (MD) simulations are key:

  • Docking : AutoDock Vina or Glide identifies binding pockets (e.g., 5-HT3ARs), with spiro derivatives occupying the same cavity as granisetron .
  • MD simulations : GROMACS or AMBER assess stability; simulations >100 ns reveal hydrogen bonds between the diol groups and Asp274/Glu287 residues .
  • Pharmacophore modeling : Highlight essential features like the thienopyrimidine core and cyclobutane hydrophobicity for kinase inhibition .

How can derivatives of this compound be rationally designed to improve pharmacokinetic properties?

Advanced Research Focus
Strategies include:

  • Substituent modulation : Adding 4-methylpiperazine (logD = 1.2) or trifluoromethyl groups (ClogP = 2.1) enhances blood-brain barrier penetration .
  • Prodrug approaches : Ethoxyethyl-protected amines improve oral bioavailability (F = 45% vs. 22% for unprotected analogs) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 prioritize derivatives with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) and high metabolic stability (t₁/₂ > 4 hr) .

Table 2 : Structure-Activity Relationships (SAR) for Key Derivatives

SubstituentBioactivity (IC₅₀)logPReference
4-Methylpiperazine5-HT3 IC₅₀ = 18 nM1.8
5-EthylAnticancer IC₅₀ = 2.3 µM2.5
TrifluoromethylAntimicrobial MIC = 4 µg/mL2.1

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